In-Depth Technical Guide: Fmoc-Azetidine-3-Carboxylic Acid
In-Depth Technical Guide: Fmoc-Azetidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Fmoc-Azetidine-3-Carboxylic Acid
Fmoc-azetidine-3-carboxylic acid is a specialized amino acid building block crucial in modern peptide synthesis and drug discovery. Its defining feature is the incorporation of a four-membered azetidine ring, which imparts significant conformational constraints on peptide structures. This rigidity is highly sought after in the design of peptides with enhanced biological activity, stability, and target specificity. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.
CAS Number: 193693-64-0[1]
Physicochemical and Analytical Data
A summary of the key quantitative data for Fmoc-azetidine-3-carboxylic acid is presented below. This information is essential for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₄ | [1] |
| Molecular Weight | 323.35 g/mol | [1] |
| Appearance | White or off-white powder | [1] |
| Purity (by HPLC) | ≥98.0% | |
| Melting Point | 162 - 165 °C | [1] |
| Storage Temperature | 2-8°C |
Application in Peptide Synthesis and Drug Development
The primary application of Fmoc-azetidine-3-carboxylic acid is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2] The azetidine ring's constrained nature helps to lock the peptide backbone into specific conformations, which can lead to:
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Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.
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Increased Proteolytic Stability: The unnatural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
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Improved Target Specificity: The rigid structure can minimize off-target interactions, leading to a better safety profile.
These characteristics make peptides containing azetidine-3-carboxylic acid promising candidates for modulating protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. A notable area of application is the development of BH3 mimetic peptides, which can trigger apoptosis (programmed cell death) in cancer cells by targeting anti-apoptotic proteins of the Bcl-2 family.[3]
Experimental Protocols
The incorporation of Fmoc-azetidine-3-carboxylic acid into a growing peptide chain follows the general workflow of Fmoc-based solid-phase peptide synthesis. Below is a detailed methodology for this key process.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-Azetidine-3-Carboxylic Acid
This protocol outlines the manual steps for coupling Fmoc-azetidine-3-carboxylic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
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Peptide-resin with a free N-terminal amine
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Fmoc-azetidine-3-carboxylic acid
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Coupling Reagents:
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HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
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Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)
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DCM (Dichloromethane)
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Reaction vessel with a sintered glass filter
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Shaker or vortex mixer
Procedure:
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Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.
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Fmoc Deprotection:
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The DMF is drained from the swollen resin.
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The 20% piperidine in DMF solution is added to the resin.
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The reaction vessel is agitated for 5-10 minutes.
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The deprotection solution is drained, and the process is repeated once more.
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The resin is washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Amino Acid Activation and Coupling:
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In a separate vial, Fmoc-azetidine-3-carboxylic acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) are dissolved in a minimal amount of DMF.
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HBTU (3-5 equivalents) is added to the solution.
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DIPEA (6-10 equivalents) is added, and the mixture is briefly vortexed. The solution may change color, indicating activation.
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This activation mixture is immediately added to the deprotected peptide-resin.
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The reaction vessel is agitated at room temperature for 1-2 hours. Coupling times may be extended for difficult sequences.
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Washing:
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The coupling solution is drained from the resin.
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The resin is washed with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to ensure the removal of all excess reagents and byproducts.
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Cycle Repetition: The process of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
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Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an amino acid like Fmoc-azetidine-3-carboxylic acid.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Signaling Pathway: BH3 Mimetic Peptide Action
Peptides incorporating Fmoc-azetidine-3-carboxylic acid can be designed to mimic the BH3 domain of pro-apoptotic proteins. These BH3 mimetic peptides can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. The diagram below illustrates this logical relationship.
Caption: Logical pathway of apoptosis induction by a BH3 mimetic peptide.
